N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Description
N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a small-molecule benzamide derivative featuring a 3-fluorophenyl-substituted pyrrolidinone core and a 2-methyl-3-nitrobenzamide side chain. The pyrrolidinone ring introduces conformational constraints, while the 3-nitro group on the benzamide moiety contributes to electron-deficient aromatic interactions.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-11-15(6-3-7-16(11)22(25)26)18(24)20-13-9-17(23)21(10-13)14-5-2-4-12(19)8-14/h2-8,13H,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCLITYSUNXEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Pharmacological Properties
The compound's structure, which includes a pyrrolidine ring and a nitrobenzamide moiety, suggests potential interactions with biological targets. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antimycobacterial Activity : Studies have shown that derivatives of nitrobenzamide compounds can demonstrate antimycobacterial properties. For instance, related compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis, indicating a potential application in treating tuberculosis .
- Anticonvulsant Effects : The synthesis of amides derived from pyrrolidine has been linked to anticonvulsant activity. Compounds with structural similarities have been tested in preclinical models, showing promise in seizure models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide. Modifications to the compound's structure can significantly affect its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrrolidine ring | Alters binding affinity to targets |
| Variation in the nitro group | Impacts pharmacokinetic properties |
| Fluorination at the phenyl group | Enhances lipophilicity and bioavailability |
A. Antimycobacterial Activity
A study focusing on the synthesis of new benzamide derivatives, including those similar to this compound, demonstrated significant antimycobacterial activity. The findings indicated that modifications to the benzamide structure could enhance efficacy against resistant strains of Mycobacterium .
B. Anticonvulsant Screening
In a screening study involving a library of pyrrolidine derivatives, several compounds exhibited anticonvulsant effects in animal models. The study highlighted that specific substitutions on the pyrrolidine ring led to improved efficacy and reduced side effects compared to existing anticonvulsants .
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared to structurally related benzamide derivatives, focusing on heterocyclic cores, substituent effects, and physicochemical properties.
Heterocyclic Core Modifications
Analysis :
- The target’s pyrrolidinone core (5-membered ring) offers moderate rigidity compared to the pyrido[2,3-d]pyrimidinone (fused 6-membered rings), which may improve binding to flat hydrophobic pockets .
Substituent Effects
Fluorophenyl and Nitro Group Variations
Analysis :
- Sulfone-containing analogs () exhibit reduced aromaticity, which may decrease off-target interactions .
Solubility and Stability
- The target’s pyrrolidinone core may improve aqueous solubility compared to purely aromatic systems.
- Piperazine and methoxypropyl substituents () enhance solubility via hydrogen bonding and polarity .
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide, with the CAS number 896289-85-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 357.3 g/mol
- Structure : The compound features a pyrrolidine ring, a fluorophenyl group, and a nitrobenzamide moiety, which contribute to its biological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the fluorophenyl group.
- Coupling with the nitrobenzamide moiety.
These reactions are often optimized for yield and purity using various catalysts and solvents under controlled conditions .
Antimicrobial Properties
Nitro-containing compounds like this compound exhibit antimicrobial activity by producing reactive intermediates that can damage microbial DNA. This mechanism is similar to that observed in other nitro compounds such as metronidazole .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated various nitro derivatives for their ability to inhibit M. tuberculosis, revealing that structural modifications significantly influenced their potency. Compounds with similar structures to this compound were found to possess moderate to high activity against resistant strains .
- Cytotoxicity Assessments : The safety profile of related compounds was assessed using MTT assays on various tumor cell lines, indicating that many nitro derivatives have favorable safety profiles while maintaining antimicrobial efficacy .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound 3m | CHFNO | 4 | Antitubercular |
| Compound 25f | CHFNO | 32 | Anti-inflammatory |
| Metronidazole | CHNO | 8 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
